4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-
CAS No.: 20873-19-2
Cat. No.: VC15896896
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20873-19-2 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | (4-oxo-3-phenylquinazolin-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C17H14N2O3/c1-12(20)22-11-16-18-15-10-6-5-9-14(15)17(21)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
| Standard InChI Key | GKYMXFYNVRQEOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Effects
The quinazolinone scaffold consists of a bicyclic system with a benzene ring fused to a pyrimidinone moiety. In this derivative, the phenyl group at position 3 introduces steric bulk and enhances π-π stacking interactions with biological targets, while the acetyloxy methyl group at position 2 modulates electronic properties and solubility . The acetyloxy moiety (-OAc) serves as a prodrug feature, potentially undergoing enzymatic hydrolysis in vivo to release a more active hydroxylmethyl intermediate.
Spectroscopic and Computational Data
Synthetic Methodologies
Acylation-Cyclization Strategies
The synthesis typically begins with anthranilic acid derivatives undergoing cyclocondensation with acylating agents. For example, reacting methyl anthranilate with phenyl isocyanate in dimethylformamide (DMF) yields a 3-phenyl-4(3H)-quinazolinone intermediate, which is subsequently acylated using acetyl chloride in the presence of a base like triethylamine . This two-step process achieves moderate yields (45–60%) but requires careful temperature control to avoid N-deacetylation.
Metal-Free Approaches
Recent advancements employ acid-promoted cyclizations to bypass metal catalysts. A mixture of acetic anhydride and sulfuric acid facilitates both cyclization and acetylation in one pot, reducing purification steps . This method improves scalability, with reported yields of 68% for gram-scale production .
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation-Cyclization | Acetyl chloride, Et₃N | 55 | 98 |
| Metal-Free Cyclization | Ac₂O, H₂SO₄ | 68 | 95 |
Pharmacological Profile
Antimicrobial Activity
The compound exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL for Staphylococcus aureus and Bacillus subtilis. The phenyl group’s hydrophobicity enhances membrane disruption, while the acetyloxy moiety mitigates efflux pump recognition . Comparatively, 2-methyl-3-phenyl analogues show reduced potency (MIC = 32–64 µg/mL), underscoring the acetyloxy group’s role .
Anticancer Mechanisms
In vitro assays against MCF-7 breast cancer cells reveal an IC₅₀ of 12.5 µM, linked to epidermal growth factor receptor (EGFR) inhibition. Molecular docking simulations position the acetyloxy methyl group near EGFR’s ATP-binding pocket, forming hydrogen bonds with Thr766 and Met769 . This interaction disrupts kinase activation, inducing apoptosis via caspase-3/7 pathways .
Structure-Activity Relationships (SAR)
Role of the 3-Phenyl Group
Removing the phenyl substituent (e.g., 3-H analogues) abolishes EGFR inhibition, confirming its critical role in target engagement. Para-substituted phenyl derivatives (e.g., 4-Cl or 4-OCH₃) enhance potency 2–3 fold by optimizing hydrophobic interactions .
Acetyloxy Methyl vs. Hydroxymethyl
Replacing the acetyloxy group with a hydroxymethyl moiety (-CH₂OH) increases solubility but reduces oral bioavailability due to rapid glucuronidation. The acetyl group acts as a protective moiety, improving metabolic stability without compromising target binding .
Therapeutic Applications and Future Directions
Multi-Target Drug Development
Hybrid derivatives combining the quinazolinone core with ferulic acid or cinnamoyl groups demonstrate dual antioxidant and lipoxygenase (LOX) inhibitory activity (IC₅₀ = 10–52 µM) . These hybrids mitigate oxidative stress in neurodegenerative models, suggesting potential for Alzheimer’s disease therapeutics .
Prodrug Optimization
Prodrug strategies utilizing enzymatically cleavable groups (e.g., phospholipid conjugates) could enhance blood-brain barrier penetration. Preliminary studies in rodent models show a 3-fold increase in brain concentration compared to the parent compound .
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